molecular formula C20H15N3O2S B7702377 N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide

N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide

Cat. No.: B7702377
M. Wt: 361.4 g/mol
InChI Key: YTCFZUOFCINMPX-UHFFFAOYSA-N
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Description

N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide: is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a carboxamide group

Properties

IUPAC Name

N-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-13-7-9-14(10-8-13)18-22-20(25-23-18)15-4-2-5-16(12-15)21-19(24)17-6-3-11-26-17/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCFZUOFCINMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the oxadiazole ring This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide
  • N-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide
  • N-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide

Uniqueness

The uniqueness of N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, potentially leading to unique biological effects compared to its analogs.

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